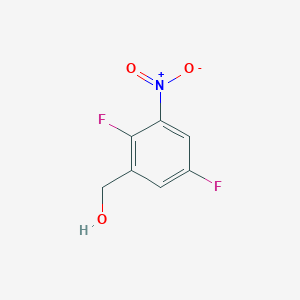

2,5-Difluoro-3-nitrobenzyl alcohol

Descripción general

Descripción

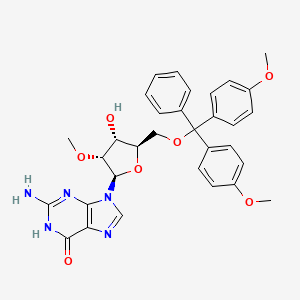

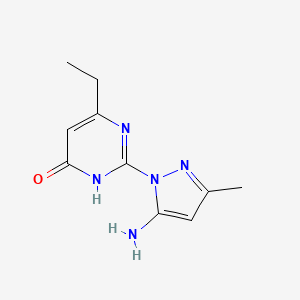

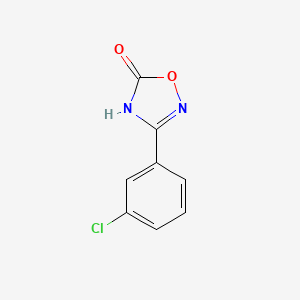

2,5-Difluoro-3-nitrobenzyl alcohol is an organic compound . The IUPAC name for this compound is (3,5-difluoro-2-nitrophenyl)methanol . It has a molecular weight of 189.12 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2,5-Difluoro-3-nitrobenzyl alcohol is1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Difluoro-3-nitrobenzyl alcohol are not available, it’s known that chemical reactions in alcohols occur mainly at the functional group . Two major types of reactions are dehydration and oxidation .Physical And Chemical Properties Analysis

2,5-Difluoro-3-nitrobenzyl alcohol is a solid compound . It is stored at ambient temperature .Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

2,5-Difluoro-3-nitrobenzyl alcohol is related to photosensitive protecting groups utilized in synthetic chemistry. These groups, including 2-nitrobenzyl and others, show promise for future applications due to their ability to be removed under specific light conditions, thereby enabling selective reactions in complex chemical syntheses (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Redox Mediators in Organic Pollutant Treatment

In the context of environmental science, compounds similar to 2,5-difluoro-3-nitrobenzyl alcohol are explored as redox mediators to enhance the efficiency of enzymatic degradation of organic pollutants. These mediators significantly improve the degradation rates of recalcitrant compounds, contributing to more effective wastewater treatment strategies (Maroof Husain & Q. Husain, 2007).

Antioxidant Activity Determination

In analytical chemistry, methods to determine antioxidant activity often involve substances with structural similarities to 2,5-difluoro-3-nitrobenzyl alcohol. These substances can participate in spectrophotometric assays to measure the antioxidant capacity of various samples, contributing to the fields of food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Enzyme-Catalyzed Reduction in Medicinal Chemistry

In medicinal chemistry, compounds structurally related to 2,5-difluoro-3-nitrobenzyl alcohol are subjects of study for their potential in creating new pharmacological agents. The introduction of nitroxyl radicals into molecules, akin to modifications with 2,5-difluoro-3-nitrobenzyl alcohol, can enhance biological activity, reduce toxicity, or increase selective cytotoxicity, opening pathways for the development of novel drugs (I. Grigor’ev, N. I. Tkacheva, & S. Morozov, 2014).

Bioprocessing and Biochemical Engineering

2,5-Difluoro-3-nitrobenzyl alcohol, by analogy, can be related to the bioengineering field where its structural relatives are explored for downstream processing and purification of biologically produced compounds such as diols. This research is crucial for reducing production costs and improving the efficiency of bio-based chemical production (Zhi-Long Xiu & A. Zeng, 2008).

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

While specific future directions for 2,5-Difluoro-3-nitrobenzyl alcohol are not available, research into similar compounds continues to be a significant area of interest. For example, photochemical reaction mechanisms of 2-nitrobenzyl compounds have been studied . Such research could potentially inform future directions for 2,5-Difluoro-3-nitrobenzyl alcohol as well.

Propiedades

IUPAC Name |

(2,5-difluoro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTNSPOEKNULNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-nitrobenzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)

![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)

![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)

![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)

![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)